
N,N-Diethyl-3-(3-piperidinyloxy)aniline hydrochloride
Vue d'ensemble
Description
N,N-Diethyl-3-(3-piperidinyloxy)aniline hydrochloride: is a chemical compound with the molecular formula C15H25ClN2O and a molecular weight of 284.83 g/mol . This compound is known for its unique structure, which includes a piperidine ring and an aniline moiety, making it a subject of interest in various scientific research fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N,N-Diethyl-3-(3-piperidinyloxy)aniline hydrochloride typically involves the reaction of 3-(3-piperidinyloxy)aniline with diethylamine in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale chemical reactors where the reactants are mixed and allowed to react under optimized conditions. The product is then purified using techniques such as crystallization or chromatography to obtain a high-purity compound .
Analyse Des Réactions Chimiques
Types of Reactions: N,N-Diethyl-3-(3-piperidinyloxy)aniline hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as or .
Reduction: Reduction reactions can be performed using reducing agents like or .
Substitution: The compound can undergo substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Halogenating agents such as or .
Major Products Formed:
Oxidation: Formation of corresponding derivatives.
Reduction: Formation of .
Substitution: Formation of halogenated derivatives .
Applications De Recherche Scientifique
N,N-Diethyl-3-(3-piperidinyloxy)aniline hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties, such as its role in drug development.
Mécanisme D'action
The mechanism of action of N,N-Diethyl-3-(3-piperidinyloxy)aniline hydrochloride involves its interaction with specific molecular targets within cells. The compound can bind to receptors or enzymes , modulating their activity and influencing various biochemical pathways. This interaction can lead to changes in cellular functions, making it a valuable tool in research and potential therapeutic applications.
Comparaison Avec Des Composés Similaires
- N,N-Diethyl-3-(3-piperidinyloxy)aniline
- N,N-Diethyl-3-(4-piperidinyloxy)aniline
- N,N-Diethyl-3-(2-piperidinyloxy)aniline
Comparison: N,N-Diethyl-3-(3-piperidinyloxy)aniline hydrochloride is unique due to its specific piperidine ring position and the presence of the hydrochloride group, which can influence its solubility and reactivity compared to its analogs. This uniqueness makes it particularly useful in certain chemical reactions and applications where other similar compounds may not be as effective .
Propriétés
IUPAC Name |
N,N-diethyl-3-piperidin-3-yloxyaniline;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O.ClH/c1-3-17(4-2)13-7-5-8-14(11-13)18-15-9-6-10-16-12-15;/h5,7-8,11,15-16H,3-4,6,9-10,12H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSWPUYBQGXLBGT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC(=CC=C1)OC2CCCNC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.82 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-{[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}cyclopentan-1-ol](/img/structure/B1466469.png)

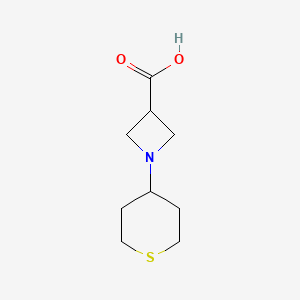
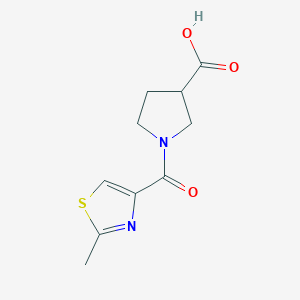
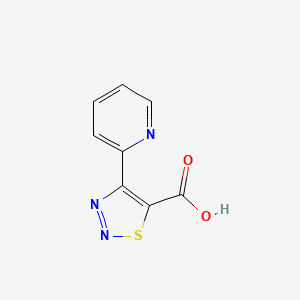

![1-[(Cyclobutylamino)methyl]cyclopentan-1-ol](/img/structure/B1466477.png)

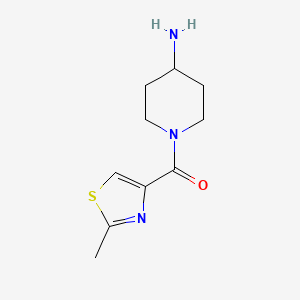
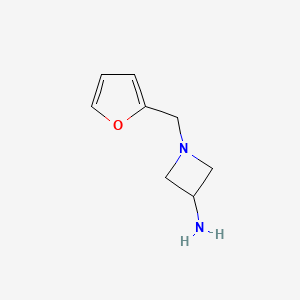
![2-(Benzo[d]oxazol-2-yl)butan-1-amine](/img/structure/B1466484.png)
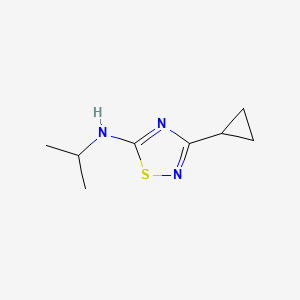
![1-({[(Oxolan-2-yl)methyl]amino}methyl)cyclopentan-1-ol](/img/structure/B1466488.png)
![1-{[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}cyclopentan-1-ol](/img/structure/B1466489.png)
